Home > Products > Building Blocks P18277 > Grepafloxacin hydrochloride
Grepafloxacin hydrochloride - 161967-81-3

Grepafloxacin hydrochloride

Catalog Number: EVT-269840
CAS Number: 161967-81-3
Molecular Formula: C19H23ClFN3O3
Molecular Weight: 395.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Grepafloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic with a unique chemical structure that includes a methyl-substituted piperazine at the 7 position, making it a water-soluble racemate with both stereoisomers exhibiting the same antimicrobial activity1. This compound has been shown to be effective against a variety of pathogens, including those responsible for respiratory tract infections, sexually transmitted diseases, and atypical pathogens1 2. The clinical safety profile of grepafloxacin has been evaluated in over 3000 patients, demonstrating its efficacy in treating conditions such as community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB) with a safety profile comparable to other fluoroquinolones7.

Applications in Various Fields

Microbiological Properties

Grepafloxacin has potent in vitro activity against a wide range of pathogens, including streptococci, staphylococci, respiratory Gram-negative pathogens, and atypical respiratory pathogens1. Its bactericidal properties are effective at concentrations close to the minimum inhibitory concentration (MIC), and it maintains these concentrations throughout nearly the entire 24-hour dosing interval1. This broad-spectrum activity makes it a valuable antibiotic for treating various infections.

Activity Against Specific Pathogens

Studies have shown that grepafloxacin is significantly more active than other fluoroquinolones against Chlamydia spp., Mycoplasma spp., Ureaplasma urealyticum, and Legionella spp.2 6. Its activity is comparable to doxycycline against chlamydiae and more active against Mycoplasma hominis and Legionella spp.2. These findings highlight the potential of grepafloxacin in treating infections caused by these specific pathogens.

Immunomodulatory Effects

Grepafloxacin has demonstrated anti-inflammatory and immunomodulatory effects in human THP-1 monocytes stimulated by zymogen A or Staphylococcus aureus5. It suppresses the release of proinflammatory cytokines and chemical mediators, as well as hydrolytic enzyme activities and lipoxygenation, which are associated with the spread of infection and inflammation5. These properties suggest that grepafloxacin may be beneficial in controlling chronic airway inflammatory diseases.

Neutrophil Priming and Respiratory Burst

The compound has been found to prime neutrophil respiratory burst in a stereoselective manner, with the R(+) enantiomer being more potent than the S(-)-enantiomer3. This priming effect is associated with the activation of p38 mitogen-activated protein kinase (MAPK), which plays a role in the inflammatory response3. This suggests that grepafloxacin may enhance the innate immune response to infection.

Inhibition of Inflammatory Responses in Airway Epithelial Cells

Grepafloxacin inhibits tumor necrosis factor-alpha-induced interleukin-8 expression in human airway epithelial cells, which indicates a potential role in modulating inflammatory responses in the airways4. This effect could be particularly useful in the treatment of chronic airway diseases where inflammation plays a key role.

Overview

Grepafloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic that was primarily used for treating various bacterial infections. It was developed by Glaxo Wellcome and marketed under the trade name Raxar. Grepafloxacin was effective against respiratory pathogens and other bacteria, but it was withdrawn from the market in 1999 due to safety concerns related to cardiovascular side effects, particularly QT interval prolongation.

Source and Classification

Grepafloxacin hydrochloride is classified as a fluoroquinolone, a class of synthetic antibiotics that inhibit bacterial DNA synthesis. Its chemical structure is characterized by a bicyclic core structure common to quinolones, with specific modifications that confer its antibacterial properties. The compound's IUPAC name is (±)-7-(2,3-dihydro-1H-isoindol-2-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, and its CAS number is 173689-78-6.

Synthesis Analysis

The synthesis of grepafloxacin hydrochloride involves a multi-step chemical process:

  1. Conversion of Carboxylic Acid: A carboxylic acid is converted into its dimethyloxazoline derivative through a reaction with aminomethyl propanol.
  2. Silylation: Lithium diisopropylamide (LDA) is used to deprotonate the compound at the 8 position, followed by treatment with trimethylsilyl iodide to form a silylated intermediate.
  3. Methylation: A second deprotonation with LDA generates a carbanion that reacts with methyl iodide to yield a 5-methyl derivative.
  4. Desilylation and Hydrolysis: Cesium fluoride cleaves the carbon-silicon bond, and aqueous acid hydrolyzes the oxazoline to produce the free acid.
  5. Quinolone Formation: The resulting intermediate undergoes chain elongation using a Grignard reagent derived from ethyl bromoacetate to form the quinolone structure.
  6. Final Steps: The quinolone is treated with 2-methylpiperazine and subsequently saponified to yield the final product, grepafloxacin hydrochloride .
Molecular Structure Analysis

Grepafloxacin hydrochloride has a complex molecular structure characterized by its bicyclic core:

  • Chemical Formula: C₁₉H₂₂FN₃O₃
  • Molar Mass: 359.401 g/mol
  • 3D Structure: The compound features a fluorine atom at the 6 position and a piperazine moiety at the 7 position, which are critical for its biological activity.

The stereochemistry of grepafloxacin consists of two enantiomers, making it a racemic mixture of (R)-grepafloxacin and (S)-grepafloxacin .

Chemical Reactions Analysis

Grepafloxacin hydrochloride participates in various chemical reactions:

  • Oxidation: It can be oxidized to form metabolites that may impact its pharmacological profile.
  • Reduction: While less common, reduction reactions can occur under specific conditions.
  • Substitution Reactions: The piperazine ring can undergo substitution reactions, which may alter its biological activity.

Key reagents used in these reactions include lithium diisopropylamide, trimethylsilyl iodide, and cesium fluoride, often under controlled temperature and solvent conditions .

Mechanism of Action

Grepafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair in bacteria. By inhibiting these enzymes, grepafloxacin prevents bacterial cell division and leads to cell death. This mechanism is crucial for its effectiveness against a broad range of Gram-negative and Gram-positive bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Grepafloxacin hydrochloride typically appears as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • pH Range: The pH of aqueous solutions can vary depending on concentration but generally falls within neutral ranges.
  • Stability: Grepafloxacin hydrochloride is stable under normal storage conditions but may degrade under extreme temperatures or pH levels.

Relevant Data

The compound has an absolute bioavailability of approximately 70% when administered orally .

Applications

Grepafloxacin hydrochloride has been utilized in various scientific research applications:

  • Antibiotic Research: It serves as a model compound for studying fluoroquinolone synthesis and mechanisms of action against bacterial resistance.
  • Pharmacological Studies: Research has focused on understanding its pharmacokinetics, pharmacodynamics, and side effects.
  • Clinical Research: Despite being withdrawn from clinical use due to safety concerns, it has been studied for its effects on neutrophil respiratory burst activity and potential roles in antibiotic development .

Properties

CAS Number

161967-81-3

Product Name

Grepafloxacin hydrochloride

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C19H23ClFN3O3

Molecular Weight

395.9 g/mol

InChI

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H

InChI Key

IEPMBYOIQGCVHO-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl

Synonyms

(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-, monohydrochloride, (+--)-
grepafloxacin
grepafloxacin HCl
grepafloxacin hydrochloride
OPC 17116
OPC-17116
Raxa

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.